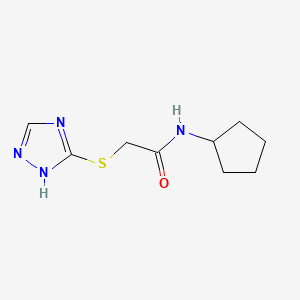
NoName
Vue d'ensemble
Description
NoName is a synthetic compound that has been studied extensively in scientific research. It is a potent substance that has shown promising results in various applications, including medical research, chemical synthesis, and biological studies.
Applications De Recherche Scientifique
1. Geometric Deep Learning
Geometric deep learning extends beyond traditional Euclidean data, applicable in various scientific fields. This approach can analyze complex geometric data, such as social and sensor networks, brain imaging, genetics, and computer graphics. Geometric data, often large-scale and intricate, benefits significantly from machine learning techniques, especially deep neural networks, which have demonstrated effectiveness in diverse domains like computer vision, language processing, and audio analysis. The application in non-Euclidean structured data represents a significant advancement in handling complex scientific data sets (Bronstein et al., 2016).
2. Crystallographic Studies in Medicine
NONO (p54nrb), vital in nuclear gene regulation, exhibits medical significance. Challenges in working with NONO homodimers due to rapid irreversible aggregation have been addressed using L-proline, stabilizing the homodimers for small-angle X-ray structure determination and crystallization. This has enabled insights into the structural organization and potential medical applications of NONO (Knott et al., 2016).
3. Linkage of Science Research and Technology
Non-patent citation analysis of genetic engineering research reveals a significant impact of scientific research on technology development. This study highlights the crucial influence of public sector research on genetic engineering technology, emphasizing the importance of journal articles and scientific papers in technological advancements (Lo, 2009).
4. Importance of Primate Models in Biomedicine
Research involving nonhuman primates (NHPs) has been essential in advancing biomedical and biological research. NHPs are used due to their similarity to humans in various aspects, making them crucial models for scientific studies in areas like neurology, reproduction, cognition, and social complexity. This highlights the significance of primate models in understanding human physiology and diseases (Phillips et al., 2014).
5. Therapeutic Effects of Morinda citrifolia (Noni)
Morinda citrifolia, known as Noni, has been traditionally used for its therapeutic effects. It exhibits a range of medicinal properties, including antibacterial, antiviral, antifungal, antitumor, and immune-enhancing effects. Scientific research supports these claims, providing evidence of Noni's nutritional and medicinal value (Wang et al., 2002).
6. NONO in Genetic Research and Medicine
NONO gene research, particularly in knockout human-induced pluripotent stem cell lines, contributes to understanding pathogenic mechanisms in noncompaction cardiomyopathy and neurocyte dysfunction. This study underscores the importance of NONO in genetic and medical research, providing a platform for studying related diseases (Yi et al., 2020).
7. Nonclinical Statistics in Pharmaceutical Research
Nonclinical statistics play a crucial role in the pharmaceutical industry, particularly in areas like drug safety/toxicology and chemistry, manufacturing, and controls. This field involves statistical applications throughout the drug development lifecycle, aiding in decision-making, risk assessments, and improving drug development efficiency (Altan & Kolassa, 2019).
8. NONO's Role in Tumorigenesis and Cancer
NONO, a multifunctional nuclear protein, is involved in gene regulation processes like mRNA splicing, DNA unwinding, and transcriptional regulation. Its dysregulation has been linked to various cancers, suggesting its potential as a biomarker or therapeutic target for cancer treatment (Feng et al., 2020).
9. Noninvasive Genetics in Wildlife Biology
Noninvasive genetic sampling is a transformative tool in wildlife biology, enabling DNA collection from sources like hair, feces, and feathers without disturbing animals. This approach is crucial for species identification, population structure analysis, and genetic diversity studies, enhancing our understanding and management of wildlife populations (Waits & Paetkau, 2005).
Propriétés
IUPAC Name |
4,8-dibromo-3,7-dimethyl-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N4/c1-3-5(7)11-10-4(2)6(8)12(11)9-3/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHVQELKQJBPSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2N=C(C(=[N+]2[N-]1)Br)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dibromo-2,6-dimethyl[1,2,3]triazolo[2,1-a][1,2,3]triazol-4-ium-1-ide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5855664.png)




![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5855697.png)
![methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5855701.png)


![2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)benzamide](/img/structure/B5855732.png)
![2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide](/img/structure/B5855736.png)
![2-[(3-fluorobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5855745.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B5855752.png)
